molecular formula C20H22N2O3 B2789478 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide CAS No. 1260997-41-8

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide

Cat. No.: B2789478
CAS No.: 1260997-41-8
M. Wt: 338.407
InChI Key: OMCIIZCHLJAFAL-UHFFFAOYSA-N
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Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide is an organic compound with a complex structure that includes cyano, dimethoxyphenyl, and ethylphenyl groups

Preparation Methods

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common methods include:

    Nitrile Formation:

    Amidation: The formation of the amide bond can be carried out using reagents like carbodiimides or through direct amidation reactions.

    Substitution Reactions:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation can convert the nitrile group to an amine or the amide group to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions with proteins or other biomolecules. The compound may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar compounds include other cyano-substituted amides and derivatives with different aromatic substitutions. For example:

    2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.

    2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-phenyl)propanamide: Lacks the ethyl group, affecting its chemical properties and reactivity.

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-12-17(24-2)9-10-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCIIZCHLJAFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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